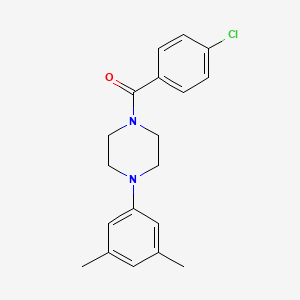
(4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H21ClN2O and its molecular weight is 328.84. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Antituberculosis Studies
A study involving the synthesis of derivatives of the compound showed significant anticancer and antituberculosis activities. These derivatives were tested against human breast cancer cell lines and tuberculosis bacteria, indicating potential applications in developing therapies for these diseases. The methodology involved in the synthesis of these compounds suggests a straightforward approach, offering a basis for further medicinal chemistry investigations in search of effective treatments for cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
Another research avenue explored the antimicrobial potential of new pyridine derivatives, including those related to (4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone. These compounds displayed variable and modest activity against bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Enzyme Inhibition for Therapeutic Applications
Derivatives of this compound have been synthesized and tested for their inhibitory activity against α-glucosidase enzyme, which is relevant for therapeutic applications in diabetes management. Some synthesized compounds showed considerable inhibitory activity, suggesting their utility as potential therapeutic agents. Moreover, these compounds were evaluated for hemolytic and cytotoxic profiles, providing insights into their safety and efficacy profiles (Abbasi et al., 2019).
Anticancer Agents Development
Further studies on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have highlighted their potential as antimicrobial and anticancer agents. Some of these compounds exhibited higher anticancer activity than the reference drug, doxorubicin, against selected cancer cell lines, emphasizing the compound's role in the development of new anticancer drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mecanismo De Acción
Target of Action
The primary target of (4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone is the human 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This enzyme plays a crucial role in the biosynthesis of steroid hormones and is involved in hormone-related cancers and leukemia .
Mode of Action
This compound interacts with its target, AKR1C3, by forming hydrogen bonds between the carbonyl oxygen of the drug and the amino acid residues Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .
Biochemical Pathways
The compound inhibits the AKR1C3 enzyme, which is involved in the conversion of androstenedione to testosterone and estrone to estradiol . By inhibiting this enzyme, the compound can potentially disrupt these hormonal pathways and their downstream effects, which may include the proliferation of hormone-dependent cancer cells .
Pharmacokinetics
The compound’s lipophilic electron-withdrawing substituents and hydrogen bond acceptor were found to be positive for activity , which could suggest favorable absorption and distribution characteristics.
Result of Action
The compound has been shown to be a potent and very isoform-selective inhibitor of AKR1C3, with an IC50 value of approximately 100nM . This suggests that it could effectively inhibit the activity of the AKR1C3 enzyme and potentially suppress the growth of hormone-dependent cancer cells.
Propiedades
IUPAC Name |
(4-chlorophenyl)-[4-(3,5-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-11-15(2)13-18(12-14)21-7-9-22(10-8-21)19(23)16-3-5-17(20)6-4-16/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMPIFPIMYGARF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Chlorophenoxy)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2521016.png)
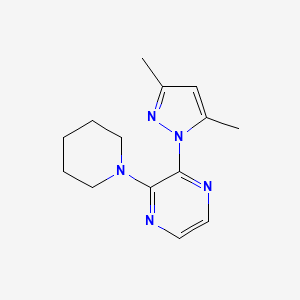
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2521021.png)
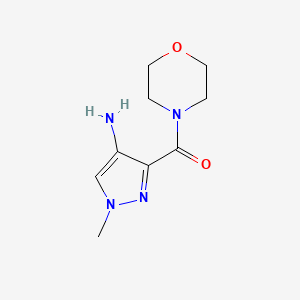
![3-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2521025.png)
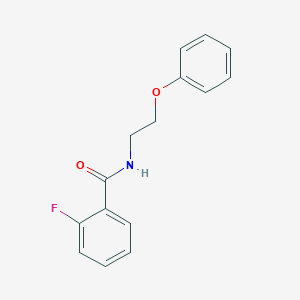
![N6-(2,2-dimethoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2521028.png)
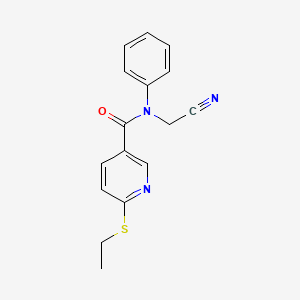


![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2521033.png)
![5-bromo-6-chloro-N-[1-(furan-3-carbonyl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2521034.png)

![2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2521038.png)
